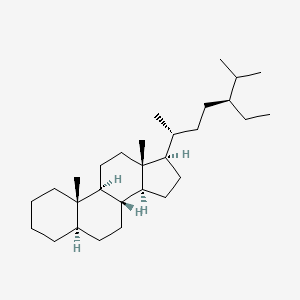

5alpha-Poriferastane

Beschreibung

5alpha-Poriferastane (C₂₉H₅₂, molecular weight 400.4069 g/mol) is a steroidal stanol classified under the lipid category ST 29:0, characterized by a saturated tetracyclic hydrocarbon backbone with a 5alpha (5α) stereochemical configuration . It belongs to the poriferastane family, a group of sterols and stanols often isolated from marine sponges (Porifera), though its natural occurrence and biological roles remain under investigation. Structurally, it shares a C24-ethyl substituent with plant-derived stanols like stigmastane derivatives, but its stereochemical and functional distinctions set it apart from analogs such as 5alpha-stigmastane and 5beta-poriferastane .

Eigenschaften

Molekularformel |

C29H52 |

|---|---|

Molekulargewicht |

400.7 g/mol |

IUPAC-Name |

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI-Schlüssel |

GKBHKNPLNHLYHT-OHWAHKCESA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Isomerische SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table compares 5alpha-Poriferastane with structurally related compounds, highlighting key differences in stereochemistry, substituents, and functional groups:

| Compound Name | Configuration | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5alpha-Poriferastane | 5α | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5alpha-Stigmastane | 5α | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5beta-Poriferastane | 5β | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5beta-Stigmastane | 5β | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| beta-Sitostenone | N/A | C24-ethyl, Δ⁷ ketone | C₂₉H₄₈O | 412.3705 |

Key Observations :

- Stereochemical Differentiation : The 5α/5β configurations influence the spatial orientation of the sterol backbone, impacting membrane interactions and enzymatic recognition. For instance, 5alpha-Poriferastane’s 5α-hydrogen axial orientation contrasts with the equatorial 5β-hydrogen in its beta-configured analogs, altering lipid bilayer integration .

- Isomeric Challenges : Despite identical molecular formulas and weights, 5alpha-Poriferastane and 5alpha-Stigmastane differ in substituent arrangements (e.g., ethyl group positioning), necessitating advanced analytical techniques for differentiation .

Analytical Challenges in Differentiating Steroidal Compounds

Chemical analysis of these compounds requires precision due to their structural similarities. As noted in REACH guidance, methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for resolving stereochemical and substituent variations . For example:

- NMR : Distinguishes 5α/5β configurations via coupling constants and chemical shifts in the cyclohexane rings.

- Chromatography : Reverse-phase HPLC can separate 5alpha-Poriferastane from stigmastane derivatives based on slight polarity differences.

However, challenges persist:

- Ambiguity in Elemental Analysis: Standard elemental analysis cannot differentiate isomers like 5alpha-Poriferastane and 5alpha-Stigmastane, as they share identical elemental compositions .

- Cost and Complexity : Advanced techniques like 2D-NMR or X-ray crystallography are resource-intensive, limiting their routine use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.